molecular formula C22H23NO4 B13030124 Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate

Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No.: B13030124
M. Wt: 365.4 g/mol
InChI Key: GFRVSHWXAZZVKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The preparation can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product.

Chemical Reactions Analysis

Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The Fmoc group serves as a protective group for amino acids, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where the compound helps in the formation of peptide bonds without unwanted side reactions .

Comparison with Similar Compounds

Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate can be compared with other Fmoc-protected amino acids, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C22H23NO4/c1-26-20(24)22(12-6-7-13-22)23-21(25)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,23,25)

InChI Key

GFRVSHWXAZZVKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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